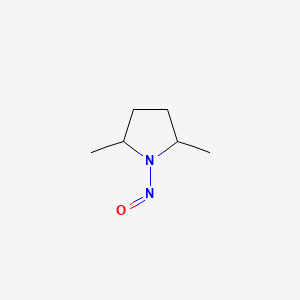
3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride is a synthetic chemical compound that has been studied for its potential applications in a variety of scientific research applications. It is a derivative of 1H-1,2,4-triazole, an organic heterocyclic compound, and is often referred to as CETA-HCl. CETA-HCl is a colorless and odorless chemical, and is soluble in water and alcohol. It has been studied for its potential applications in chemical synthesis, biological research, and drug development.
科学研究应用
CETA-HCl has been studied for its potential applications in a variety of scientific research fields, including biochemistry, molecular biology, and drug development. In biochemistry, CETA-HCl has been used as a reagent for the synthesis of biochemically active compounds, such as peptides and proteins. In molecular biology, CETA-HCl has been used as a reagent for the synthesis of DNA and RNA oligonucleotides, as well as for the synthesis of other nucleic acid-based molecules. In drug development, CETA-HCl has been used as a reagent for the synthesis of potential drug candidates.
作用机制
CETA-HCl is an electrophilic reagent, meaning that it is capable of undergoing covalent bond formation with nucleophilic molecules, such as nucleic acids and proteins. Upon reaction with these molecules, CETA-HCl can form covalent bonds with the nucleophilic sites on the target molecule. This covalent bond formation can lead to the modification of the target molecule, which can affect its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of CETA-HCl are largely unknown, as its use in biological research is limited. However, it is known that CETA-HCl can modify the structure and activity of proteins and nucleic acids, and can potentially affect the biochemical and physiological processes of cells.
实验室实验的优点和局限性
The main advantage of using CETA-HCl in lab experiments is its ease of synthesis and availability. Additionally, CETA-HCl is relatively stable, and can be stored at room temperature. However, CETA-HCl is a potentially hazardous chemical, and should be handled with care. Additionally, CETA-HCl can be toxic if ingested, and should be handled with appropriate safety precautions.
未来方向
Due to its potential applications in a variety of scientific research fields, there are many potential future directions for CETA-HCl research. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further studies of its use in chemical synthesis and molecular biology could lead to the development of new and improved methods for synthesizing and modifying proteins and nucleic acids. Finally, further research into the safety and toxicity of CETA-HCl could lead to the development of safer and more effective methods for its use in laboratory experiments.
合成方法
CETA-HCl can be synthesized by reacting 2-chloroethylchloroformate with 1H-1,2,4-triazole in the presence of an acid catalyst, such as hydrochloric acid. This reaction is typically carried out in an organic solvent, such as acetonitrile or dimethyl sulfoxide. The reaction yields CETA-HCl as the primary product, and is typically carried out at temperatures of between 0 and 100°C.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride involves the reaction of 2-chloroethylamine hydrochloride with 4-nitro-1H-1,2,4-triazole, followed by reduction of the resulting nitro compound to the corresponding amine, and subsequent reaction with hydrochloric acid to yield the final product.", "Starting Materials": ["2-chloroethylamine hydrochloride", "4-nitro-1H-1,2,4-triazole", "sodium borohydride", "hydrochloric acid", "water"], "Reaction": ["Step 1: Dissolve 2-chloroethylamine hydrochloride (1.0 equiv) and 4-nitro-1H-1,2,4-triazole (1.1 equiv) in water and stir at room temperature for 24 hours.", "Step 2: Add sodium borohydride (1.2 equiv) to the reaction mixture and stir for an additional 24 hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 4: Concentrate the organic layer and precipitate the product with diethyl ether to yield 3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride as a white solid." ] } | |
CAS 编号 |
144479-50-5 |
产品名称 |
3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride |
分子式 |
C4H7Cl2N3 |
分子量 |
168 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



